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molecular formula C9H11FO2 B3387765 2-[(3-Fluorophenyl)methoxy]ethan-1-ol CAS No. 851859-50-2

2-[(3-Fluorophenyl)methoxy]ethan-1-ol

Cat. No. B3387765
M. Wt: 170.18 g/mol
InChI Key: QNTPWFDJZDQATN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08853404B2

Procedure details

Ethylene glycol (0.1 mL, 1.79 mmol) was added to NaH (46 mg, 1.81 mmol, 95% in oil) in THF (5 mL). 1-(Bromomethyl)-3-fluorobenzene (0.22 mL, 1.79 mmol) was added to the reaction, and the reaction was heated at 60° C. for 5 days. H2O (2 mL) and EtOAc (2 mL) were added, and the layers were separated via pipette. The aqueous layer was extracted with EtOAc (3×1 mL), and the combined organic layers were washed with saturated NaCl (1×2 mL), dried (Na2SO4), and concentrated. The crude product was purified on a SPE cartridge (5 g silica) eluting with the following 10 mL fractions: 30% EtOAc/hexanes (fractions 1,2), 50% EtOAc/hexanes (fraction 3), and 75% EtOAc/hexanes (fraction 4) to give the title compound (76.2 mg, 25%). The product was characterized by 1H NMR (400 MHz) in CDCl3.
Quantity
0.1 mL
Type
reactant
Reaction Step One
Name
Quantity
46 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.22 mL
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:4])[CH2:2][OH:3].[H-].[Na+].Br[CH2:8][C:9]1[CH:14]=[CH:13][CH:12]=[C:11]([F:15])[CH:10]=1.O>C1COCC1.CCOC(C)=O>[F:15][C:11]1[CH:10]=[C:9]([CH2:8][O:3][CH2:2][CH2:1][OH:4])[CH:14]=[CH:13][CH:12]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0.1 mL
Type
reactant
Smiles
C(CO)O
Name
Quantity
46 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.22 mL
Type
reactant
Smiles
BrCC1=CC(=CC=C1)F
Step Three
Name
Quantity
2 mL
Type
reactant
Smiles
O
Name
Quantity
2 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the layers were separated via pipette
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with EtOAc (3×1 mL)
WASH
Type
WASH
Details
the combined organic layers were washed with saturated NaCl (1×2 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product was purified on a SPE cartridge (5 g silica)
WASH
Type
WASH
Details
eluting with the following 10 mL fractions

Outcomes

Product
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 75%
Name
Type
product
Smiles
FC=1C=C(C=CC1)COCCO
Measurements
Type Value Analysis
AMOUNT: MASS 76.2 mg
YIELD: PERCENTYIELD 25%
YIELD: CALCULATEDPERCENTYIELD 25%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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